2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a sophisticated organic compound with a unique structure, combining elements like nitrogen, sulfur, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the formation of the thiazolopyridine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the acetamido and trifluoromethylphenyl groups follows through nucleophilic substitution and amidation reactions. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in maximizing yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better efficiency and scalability. Automated reactors with real-time monitoring systems ensure optimal reaction conditions, reducing waste and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction can be achieved with reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide in acetic acid.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides in the presence of base catalysts.
Major Products Formed
Depending on the reaction type, products can range from hydroxyl derivatives to reduced amines or substituted aromatic compounds.
Scientific Research Applications
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is widely studied in various fields:
Chemistry: : Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: : Explored for its therapeutic potential, particularly in developing treatments for diseases involving enzyme dysregulation.
Industry: : Utilized in the creation of advanced materials, including polymers with specialized properties.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows for strong binding affinity and specificity, which can inhibit or modulate the activity of these targets, leading to therapeutic effects. Pathways involved may include signal transduction mechanisms or metabolic pathways crucial for disease progression.
Comparison with Similar Compounds
Uniqueness
What sets this compound apart is its combination of a thiazolopyridine core with acetamido and trifluoromethylphenyl groups, enhancing its reactivity and potential interactions.
Similar Compounds
2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine: : Lacks the trifluoromethylphenyl group, resulting in different reactivity.
N-(3-(trifluoromethyl)phenyl)acetamide: : Missing the thiazolopyridine core, leading to distinct chemical properties.
2-(2-acetamidothiazol-4-yl)pyridine: : Another structural analog with unique applications and reactivity.
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Properties
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-10(25)21-16-23-13-5-6-24(8-14(13)27-16)9-15(26)22-12-4-2-3-11(7-12)17(18,19)20/h2-4,7H,5-6,8-9H2,1H3,(H,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZDNWGOYCBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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